8-Ethyl-4,4,6-trimethyl-1-{[3-(trifluoromethyl)phenyl]imino}-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Ethyl-4,4,6-trimethyl-1-{[3-(trifluoromethyl)phenyl]imino}-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group and a pyrroloquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Ethyl-4,4,6-trimethyl-1-{[3-(trifluoromethyl)phenyl]imino}-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyrroloquinoline Core: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions to ensure the incorporation of the trifluoromethyl group.
Final Assembly:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
8-Ethyl-4,4,6-trimethyl-1-{[3-(trifluoromethyl)phenyl]imino}-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles such as amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
8-Ethyl-4,4,6-trimethyl-1-{[3-(trifluoromethyl)phenyl]imino}-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 8-Ethyl-4,4,6-trimethyl-1-{[3-(trifluoromethyl)phenyl]imino}-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets. The imino group is involved in forming hydrogen bonds with target proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
8-Ethoxy-4,4,6-trimethyl-1-{[3-(trifluoromethyl)phenyl]imino}-5,6-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one: Similar structure but with an ethoxy group instead of an ethyl group.
8-Methyl-4,4,6-trimethyl-1-{[3-(trifluoromethyl)phenyl]imino}-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
The uniqueness of 8-Ethyl-4,4,6-trimethyl-1-{[3-(trifluoromethyl)phenyl]imino}-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C23H21F3N2O |
---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
6-ethyl-9,11,11-trimethyl-3-[3-(trifluoromethyl)phenyl]imino-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-2-one |
InChI |
InChI=1S/C23H21F3N2O/c1-5-14-9-17-13(2)12-22(3,4)28-20(17)18(10-14)19(21(28)29)27-16-8-6-7-15(11-16)23(24,25)26/h6-12H,5H2,1-4H3 |
InChI Key |
DVINVMUKSXCJLI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C3C(=C1)C(=NC4=CC=CC(=C4)C(F)(F)F)C(=O)N3C(C=C2C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.